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Compound of Interest

Compound Name: cis-Chalcone

Cat. No.: B1234215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical and biological

properties of cis-chalcone ((Z)-1,3-diphenylprop-2-en-1-one). As the less stable geometric

isomer of the widely studied trans-chalcone, the cis configuration presents unique

characteristics relevant to medicinal chemistry, photochemistry, and materials science. This

document details its synthesis, stability, spectroscopic signature, and biological significance,

offering structured data and detailed experimental protocols for practical application.

Physicochemical Properties
cis-Chalcone is the (Z)-isomer of 1,3-diphenylprop-2-en-1-one. Structurally, it consists of two

phenyl rings linked by an α,β-unsaturated carbonyl system.[1] Due to significant steric

hindrance between the carbonyl group and the adjacent phenyl ring, the cis-isomer is non-

planar and thermodynamically less stable than its trans counterpart.[2][3] This inherent

instability is a defining characteristic, influencing its synthesis, isolation, and handling.

Core Data
The fundamental properties of cis-chalcone are summarized below. Data for the

corresponding trans-isomer is included for comparison.
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Property cis-Chalcone trans-Chalcone

IUPAC Name
(2Z)-1,3-Diphenylprop-2-en-1-

one

(2E)-1,3-Diphenylprop-2-en-1-

one

CAS Number 614-46-0[1] 614-47-1

Molecular Formula C₁₅H₁₂O[1] C₁₅H₁₂O

Molecular Weight 208.26 g/mol [1] 208.26 g/mol

Appearance Yellow Crystalline Solid[1] Pale Yellow Solid

Melting Point
~46 °C[4] (Difficult to measure

due to thermal isomerization)
55-59 °C

Boiling Point
~345-348 °C[1] (Predicted;

thermal isomerization occurs)
345-348 °C

Thermodynamic Stability
Less stable by 8–12 kJ/mol

compared to trans-isomer[1][2]
More stable isomer

Solubility

Soluble in polar aprotic

solvents (THF, acetone);

Insoluble in water[1][5]

Soluble in chloroform, ether,

benzene; Slightly soluble in

ethanol; Insoluble in water

Synthesis and Isomerization
The synthesis of cis-chalcone is fundamentally linked to its relationship with the more stable

trans-isomer. Standard synthetic routes like the Claisen-Schmidt condensation overwhelmingly

favor the formation of trans-chalcone (>95%).[1] Therefore, cis-chalcone is almost exclusively

prepared via the photoisomerization of its trans precursor.

Synthetic Workflow
The overall process involves a two-step sequence: first, the synthesis of trans-chalcone,

followed by its photochemical conversion to the cis-isomer.

Caption: Synthetic workflow for cis-chalcone production.

Experimental Protocols
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Protocol 1: Synthesis of trans-Chalcone (Precursor)
This protocol describes a standard base-catalyzed Claisen-Schmidt condensation.

Materials:

Acetophenone

Benzaldehyde

Sodium Hydroxide (NaOH)

Ethanol (95%)

Deionized Water

Round-bottom flask, magnetic stirrer, beaker, Buchner funnel

Procedure:

Prepare a 15 M solution of NaOH in deionized water.

In a 100 mL round-bottom flask, dissolve acetophenone (e.g., 5.0 mmol) in 20 mL of 95%

ethanol and cool the solution in an ice bath.

Add benzaldehyde (5.0 mmol) to the cooled solution with stirring.

Slowly add 7 mL of the 15 M NaOH solution to the mixture while keeping it in the ice bath.[6]

Remove the flask from the ice bath and allow it to stir at room temperature for 2-3 hours. The

reaction progress can be monitored by Thin Layer Chromatography (TLC). A thick, yellow

precipitate of trans-chalcone should form.[7]

If no precipitate forms, the mixture can be stored overnight in a refrigerator to induce

crystallization.[7]

Collect the crude product by suction filtration using a Buchner funnel. Wash the solid with

cold deionized water until the washings are neutral.
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Recrystallize the crude product from a minimal amount of hot ethanol (~5 mL per gram of

crude chalcone).[7] Dissolve the solid at a temperature not exceeding 50°C, as the melting

point of trans-chalcone is 55-57°C.[7]

Allow the solution to cool to room temperature and then place it in a refrigerator (~4°C) for 20

minutes to maximize crystal formation.

Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol,

and dry in a desiccator.

Characterize the product by melting point, IR, and NMR spectroscopy to confirm the identity

as trans-chalcone.

Protocol 2: Photoisomerization to cis-Chalcone
This protocol describes the conversion of the synthesized trans-chalcone to cis-chalcone.

Materials:

Purified trans-chalcone

Anhydrous solvent (e.g., Chloroform-d for NMR monitoring, or Benzene/Acetonitrile for

preparative scale)

UV photoreactor or mercury lamp with appropriate filter (e.g., 350-365 nm)

Quartz reaction vessel or NMR tube

Rotary evaporator, silica gel for chromatography

Procedure:

Prepare a dilute solution of trans-chalcone (e.g., 200 mM) in a suitable UV-transparent

solvent within a quartz reaction vessel.[8] For in-situ monitoring, the solution can be

prepared directly in a quartz NMR tube using a deuterated solvent.

Deoxygenate the solution by bubbling argon or nitrogen gas through it for 15-20 minutes to

prevent side reactions with singlet oxygen.
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Place the vessel in the photoreactor and irradiate with UV light (e.g., 350-365 nm). The

process involves a π→π* electronic excitation, leading to a twisted intermediate that relaxes

into the cis form.[9]

Monitor the isomerization progress over time using UV-Vis spectroscopy (observing changes

in the absorption maxima) or ¹H NMR (observing the appearance of new vinylic proton

signals with a smaller coupling constant).[8][10] Photostationary state is typically reached

within 1-2 hours, but this depends on the setup.

Once a satisfactory conversion is achieved, stop the irradiation. Note that the product will be

a mixture of cis and trans isomers.

Concentrate the solution under reduced pressure using a rotary evaporator at low

temperature to avoid thermal re-isomerization back to the trans form.

Purify cis-chalcone from the remaining trans-isomer via column chromatography on silica

gel. The separation can be challenging due to the similar polarities of the isomers. Eluent

systems like hexane/ethyl acetate are commonly used.

Handle the purified cis-chalcone with care, storing it in the dark and at low temperatures to

minimize isomerization.

Spectroscopic Characterization
Spectroscopy is essential for distinguishing between the cis and trans isomers of chalcone. The

key differences arise from the planarity of the trans isomer versus the sterically hindered, non-

planar structure of the cis isomer.
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Technique
cis-Chalcone
(Expected/Reported)

trans-Chalcone (Typical)

UV-Vis (λmax)

Two main bands; altered

absorption profile compared to

trans due to non-planarity. The

long-wavelength band (Band

II) is typically blue-shifted and

has lower intensity.

Band I: ~230-280 nmBand II:

~300-350 nm[11]

FT-IR (cm⁻¹)

C=O Stretch: ~1650-

1685Aromatic C-H Stretch:

~3010-3080C=C Stretch:

~1580-1600

C=O Stretch: ~1650-

1670[1]Aromatic C-H Stretch:

~3030-3080C=C Stretch:

~1579[1]

¹H NMR

Vinylic Protons (Hα, Hβ):

Doublets with a smaller

coupling constant, J ≈ 8 Hz.[2]

Hα is expected upfield of Hβ.

Vinylic Protons (Hα, Hβ):

Doublets with a large coupling

constant, J ≈ 15-16 Hz.[2] Hα:

~7.5 ppm; Hβ: ~7.8 ppm.

¹³C NMR

Carbonyl (C=O): ~188-195

ppmVinylic Carbons (Cα, Cβ):

Chemical shifts are sensitive to

geometry.

Carbonyl (C=O): ~190.5

ppm[1]Vinylic Carbons (Cα,

Cβ): Cα: ~122 ppm; Cβ: ~145

ppm

Note: A complete, unambiguously assigned NMR spectrum for pure, unsubstituted cis-
chalcone is not widely available in the literature, likely due to its instability and the difficulty in

isolating it from its trans counterpart.

Biological Activity and Signaling Pathways
Chalcones are well-documented as biologically active molecules, exhibiting anti-inflammatory,

antioxidant, and antitumor properties.[1] While much of the research has focused on the stable

trans-isomers or substituted derivatives, some studies indicate that phototransformed cis-

isomers can possess potent activity, sometimes even greater than their trans counterparts.

Anti-Inflammatory Activity: NF-κB and Nrf2 Pathways
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Chalcones are known to modulate key inflammatory signaling pathways. A primary mechanism

is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

pathway, which controls the expression of pro-inflammatory cytokines. Additionally, chalcones

can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.

Caption: Chalcone's dual role in modulating inflammatory pathways.

Antitumorigenic Activity: The p53 Pathway
Several chalcone derivatives have been shown to exert anticancer effects by interfering with

the p53 tumor suppressor pathway. One key mechanism involves preventing the degradation of

p53 by inhibiting its interaction with MDM2 (Murine Double Minute 2). This leads to p53

accumulation, cell cycle arrest, and ultimately, apoptosis of cancer cells.

Caption: Chalcone's role in activating the p53 pathway.

Conclusion
cis-Chalcone, while less stable than its widely studied trans isomer, is a molecule of significant

interest. Its synthesis via photoisomerization and its distinct spectroscopic properties make it a

valuable tool for research in photochemistry and photopharmacology. The potent biological

activities associated with chalcones, including the modulation of critical signaling pathways like

NF-κB, Nrf2, and p53, underscore the potential for developing cis-chalcone derivatives as

novel therapeutic agents. The data and protocols provided in this guide serve as a foundational

resource for professionals engaged in the exploration and application of this unique chemical

entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34034438/
https://pubmed.ncbi.nlm.nih.gov/34034438/
https://hmdb.ca/spectra/nmr_one_d/1923
https://hmdb.ca/spectra/nmr_one_d/1923
https://www.rsc.org/suppdata/books/184973/9781849739634/bk9781849739634-chapter%204.2.4.pdf
https://www.mdpi.com/2079-6447/2/1/5
https://www.researchgate.net/figure/Photoisomerization-mechanism-of-the-chalcone-molecules_fig1_267338527
https://pubs.acs.org/doi/10.1021/jo00834a010
https://www.researchgate.net/figure/C-NMR-spectrum-of-Z-3-amino-1-3-diphenylprop-2-en-1-one_fig2_352152084
https://www.researchgate.net/figure/a-1-H-NMR-b-13-C-NMR-spectra-of-chalcone-1-CDCl-3_fig4_343529410
https://www.researchgate.net/figure/The-chemical-shifts-ppm-and-coupling-constants-J-Hz-of-chalcones_tbl1_373876062
https://www.benchchem.com/product/b1234215#fundamental-properties-of-cis-chalcone
https://www.benchchem.com/product/b1234215#fundamental-properties-of-cis-chalcone
https://www.benchchem.com/product/b1234215#fundamental-properties-of-cis-chalcone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1234215?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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